molecular formula C8H16N2O2 B13071770 Methyl 2-(4-aminopiperidin-4-yl)acetate

Methyl 2-(4-aminopiperidin-4-yl)acetate

Cat. No.: B13071770
M. Wt: 172.22 g/mol
InChI Key: XTIYMIDBTGJNCH-UHFFFAOYSA-N
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Description

Methyl 2-(4-aminopiperidin-4-yl)acetate is a chemical compound of significant interest in medicinal chemistry and drug discovery, featuring a 4-aminopiperidine scaffold. The 4-aminopiperidine structure is a privileged scaffold in pharmaceutical research, present in more than twenty classes of approved drugs and numerous bioactive molecules . This specific ester derivative combines the versatile piperidine core with a reactive ester group, making it a valuable synthetic intermediate for constructing more complex target molecules. Piperidine-containing compounds are recognized as one of the most important synthetic blocks for drug construction . The 4-aminopiperidine moiety, in particular, has been successfully optimized in drug discovery campaigns for various targets, demonstrating its utility in developing potent compounds with improved pharmacological profiles . For instance, 4-aminopiperidine (4AP) derivatives have been identified as potent inhibitors targeting the assembly stage of the Hepatitis C virus (HCV) life cycle . Furthermore, analogs based on this scaffold have shown promise in developing novel G protein-coupled receptor (GPCR) agonists and other therapeutic agents . The structure of this compound, with its nucleophilic amine and electrophilic ester, allows for versatile chemical modifications, facilitating its use in parallel synthesis and the exploration of structure-activity relationships (SAR). Researchers can employ this building block in the design and synthesis of potential ligands for central nervous system (CNS) targets, antiviral agents, and other biologically active compounds. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(4-aminopiperidin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-12-7(11)6-8(9)2-4-10-5-3-8/h10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTIYMIDBTGJNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCNCC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-aminopiperidin-4-yl)acetate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of 4-aminopiperidine with methyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone at reflux temperature . This reaction yields the desired product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-aminopiperidin-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1.1. Dipeptidyl Peptidase IV Inhibition

One of the prominent applications of methyl 2-(4-aminopiperidin-4-yl)acetate derivatives is in the design of Dipeptidyl Peptidase IV (DPP4) inhibitors, which are crucial for managing type 2 diabetes. Research has shown that compounds incorporating the 4-aminopiperidine moiety exhibit significant inhibitory activity against DPP4, a target enzyme in glucose metabolism regulation.

Case Study:
A study synthesized a series of derivatives based on the 4-aminopiperidine scaffold, evaluating their DPP4 inhibitory activities. The compound with a chloro substitution on the phenyl moiety exhibited an IC50 value of 9.25 µM, indicating potent inhibition compared to standard drugs like Sitagliptin . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the aromatic ring for enhancing efficacy.

1.2. Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Its derivatives have shown promising results against various bacterial strains.

Case Study:
In an investigation assessing the antimicrobial effects of various derivatives, one compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests its potential as a lead compound in developing new antimicrobial agents.

2.1. CNS Activity

The piperidine ring in this compound is associated with central nervous system (CNS) activity, making it relevant for neurological research.

Case Study:
Research focusing on piperidine derivatives has indicated that certain modifications can enhance their affinity for neurotransmitter receptors, potentially leading to new treatments for conditions such as depression and anxiety . For instance, compounds derived from this scaffold were evaluated for their binding affinity to serotonin receptors, showing promising results.

Computational Studies

Computational chemistry plays a vital role in understanding the interactions of this compound with biological targets.

Insights:
Molecular docking studies have been employed to predict how this compound binds to DPP4 and other enzymes. The binding affinities calculated through these simulations correlate well with experimental data, validating the computational approaches used in drug design .

Biological Activity

Methyl 2-(4-aminopiperidin-4-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and various biological evaluations.

Chemical Structure and Synthesis

This compound features a piperidine ring, which is a core structure in many biologically active compounds. The synthesis typically involves the reaction of 4-aminopiperidine with methyl acetate, resulting in the formation of the ester derivative. This compound is part of a broader class of piperidine derivatives that have been studied for their diverse pharmacological properties.

1. Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to piperidine derivatives. For instance, a library of 4-aminopiperidines was synthesized and evaluated against various fungal strains, including Candida and Aspergillus species. Some derivatives exhibited significant antifungal activity, with minimal inhibitory concentrations (MICs) as low as 1–4 µg/mL . The mechanism of action appears to involve inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

2. Dipeptidyl Peptidase IV (DPP-IV) Inhibition

This compound has been investigated for its inhibitory effects on DPP-IV, an important target in diabetes management. A series of related compounds demonstrated varying degrees of DPP-IV inhibition, with some showing IC50 values in the range of 9–30 µM. The presence of specific substituents on the phenyl moiety was found to significantly affect the inhibitory potency . Molecular docking studies indicated strong interactions with key residues in the DPP-IV active site.

3. Antibacterial Activity

Compounds containing the piperidine moiety have also been evaluated for antibacterial properties. Various derivatives were tested against strains such as Salmonella typhi and Bacillus subtilis, displaying moderate to strong antibacterial activity. The structure-activity relationship studies suggested that certain substitutions enhance antibacterial efficacy .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications.

Substituent Effect on Activity
Electron-withdrawing groupsIncreased DPP-IV inhibition
Alkyl chain lengthOptimal length enhances antifungal activity
Aromatic substitutionsEssential for maintaining potency

Case Studies

  • DPP-IV Inhibition Study : A study focused on a series of 4-aminoquinazoline derivatives showed that compounds with specific halogen substitutions exhibited enhanced DPP-IV inhibitory activity. The most potent compound had an IC50 value of 9.25 µM, attributed to optimal interactions within the enzyme's active site .
  • Antifungal Evaluation : In vitro testing against clinically relevant fungal isolates revealed that certain piperidine derivatives could achieve complete growth inhibition at concentrations significantly lower than traditional antifungals like amorolfine hydrochloride .

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